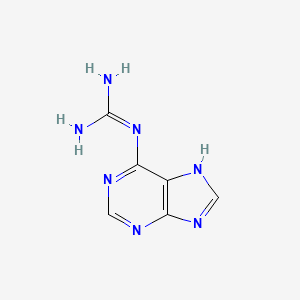
2-(7H-purin-6-yl)guanidine
Overview
Description
2-(7H-purin-6-yl)guanidine is a compound with the molecular formula C6H7N7. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidines, including 2-(7H-purin-6-yl)guanidine, can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents, with coupling reagents or metal-catalyzed guanidylation facilitating the process . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods: Industrial production of guanidines typically involves large-scale synthesis using similar methods to those described above. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(7H-purin-6-yl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s functional groups and the presence of nitrogen atoms, which can participate in nucleophilic and electrophilic interactions .
Common Reagents and Conditions: Common reagents used in the reactions of guanidines include thiourea derivatives, S-methylisothiourea, and various coupling reagents . Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like mercury chloride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aromatic and aliphatic amines can yield protected guanidines, which can be further deprotected to form guanidinium salts .
Scientific Research Applications
2-(7H-purin-6-yl)guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology, it has been studied for its potential as a DNA minor groove binder and kinase inhibitor . In medicine, guanidine derivatives are explored for their potential therapeutic applications, including as α2-noradrenaline receptor antagonists . Additionally, guanidines are used in industry for the synthesis of other complex molecules and as intermediates in pharmaceutical production .
Mechanism of Action
The mechanism of action of 2-(7H-purin-6-yl)guanidine involves its interaction with molecular targets such as DNA and proteins. The compound’s high basicity and ability to form hydrogen bonds allow it to interact with nucleic acids and amino acids, influencing their structure and function . For example, guanidines can bind to the minor groove of DNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
2-(7H-purin-6-yl)guanidine is unique among guanidine derivatives due to its specific structure and functional groups. Similar compounds include other guanidine derivatives such as 2-aminoimidazolines, 2-amino-1,4,5,6-tetrahydropyrimidines, and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines . These compounds share similar properties, such as high basicity and the ability to form hydrogen bonds, but differ in their specific applications and biological activities .
Properties
IUPAC Name |
2-(7H-purin-6-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7/c7-6(8)13-5-3-4(10-1-9-3)11-2-12-5/h1-2H,(H5,7,8,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNNRYVUSSAUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B3352199.png)
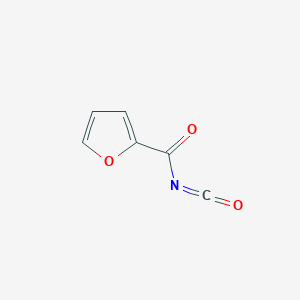
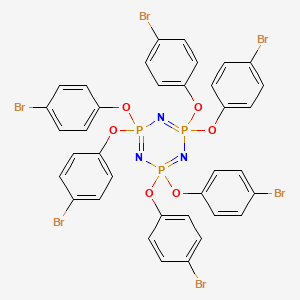

![6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B3352223.png)
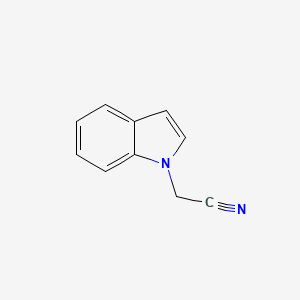

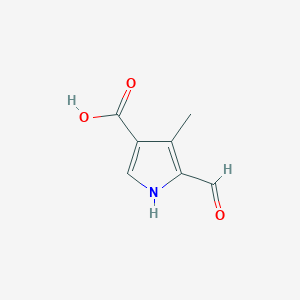
![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B3352237.png)
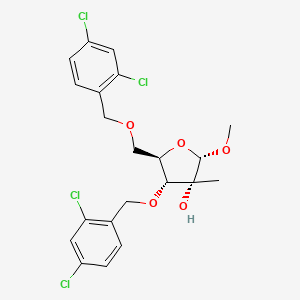
![1,4-Diethynyl-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B3352257.png)
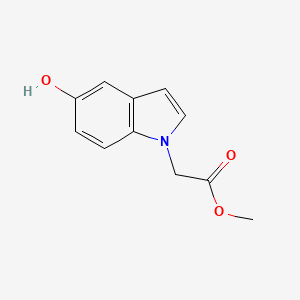
![2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-](/img/structure/B3352277.png)
